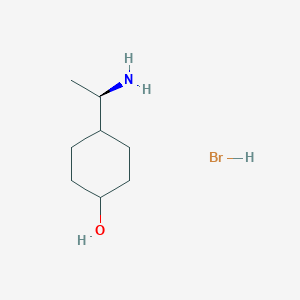![molecular formula C9H8F3N3 B13328443 [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 2-position and a methanamine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the reaction of 2-aminopyridine with substituted phenacyl bromides and trifluoroacetaldehyde methyl hemiacetal under solvent-free and catalyst-free conditions, yielding the desired product with good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . These methods are designed to be efficient and cost-effective for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating neurological disorders and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound, such as zolpidem, exert their effects by blocking γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
What sets [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both trifluoromethyl and methanamine groups enhances its reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H8F3N3 |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-6(5-13)15-4-2-1-3-7(15)14-8/h1-4H,5,13H2 |
InChI-Schlüssel |
CYBKHJYCDOGCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13328368.png)




![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
![6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13328401.png)




![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)

